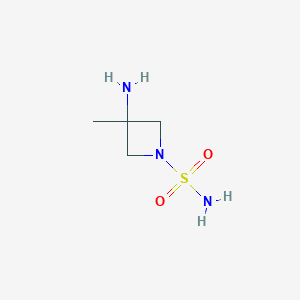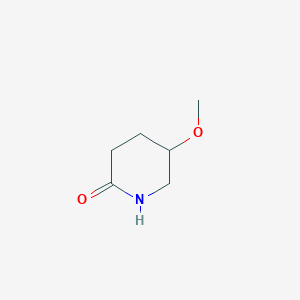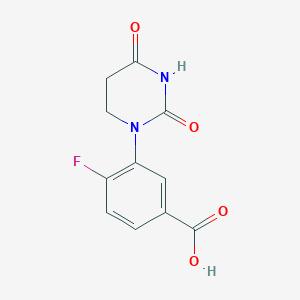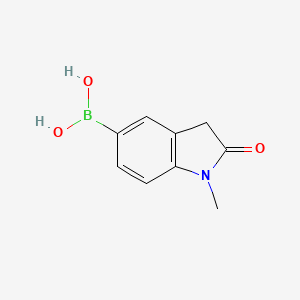
3-Amino-3-methylazetidine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-methylazetidine-1-sulfonamide is a heterocyclic compound containing a four-membered azetidine ring with an amino group and a sulfonamide group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-methylazetidine-1-sulfonamide typically involves the reaction of thiols with amines. One efficient method is the oxidative coupling of thiols and amines, which does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . Another method involves the use of sulfonyl chlorides, which are prepared in situ from thiols by oxidation with reagents such as N-chlorosuccinimide, followed by reaction with amines .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-3-methylazetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert sulfonamide groups to amine groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide and thionyl chloride are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Conditions typically involve the use of bases or acids to facilitate the reaction.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-methylazetidine-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-methylazetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site. This inhibition can disrupt various biological pathways, leading to antimicrobial or therapeutic effects .
Comparación Con Compuestos Similares
Sulfonamides: Such as sulfamethazine and sulfadiazine, which also exhibit antimicrobial properties.
Sulfonimidates: These compounds share a similar sulfur-nitrogen bond structure and are used in similar applications.
Uniqueness: 3-Amino-3-methylazetidine-1-sulfonamide is unique due to its four-membered azetidine ring, which imparts distinct chemical properties and reactivity compared to other sulfonamides and sulfonimidates. This structural feature makes it a valuable compound in the synthesis of novel organic molecules and potential pharmaceuticals.
Propiedades
Fórmula molecular |
C4H11N3O2S |
|---|---|
Peso molecular |
165.22 g/mol |
Nombre IUPAC |
3-amino-3-methylazetidine-1-sulfonamide |
InChI |
InChI=1S/C4H11N3O2S/c1-4(5)2-7(3-4)10(6,8)9/h2-3,5H2,1H3,(H2,6,8,9) |
Clave InChI |
BDAOOJCLYMFLJU-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)S(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,4S)-4-fluoropyrrolidin-2-yl]propan-2-ol hydrochloride](/img/structure/B13465154.png)
![Spiro[4.5]decane-8-carbaldehyde](/img/structure/B13465161.png)

![(6S)-7-benzyloxycarbonyl-2-oxa-7-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B13465172.png)
![2-chloro-1-{5-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13465177.png)







![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)

